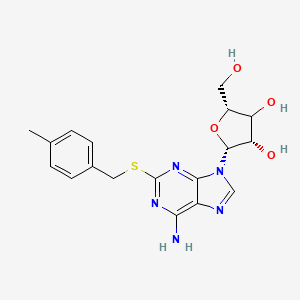![molecular formula C23H18Cl2Na3O9S+3 B12389623 trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)
trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfonic acids. These functional groups contribute to its diverse reactivity and utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid involves several steps:
Formation of the Cyclohexadiene Ring: The initial step involves the formation of the cyclohexadiene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the cyclohexadiene derivative with the dichlorophenylmethyl group under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and carboxylic acid groups, leading to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its multiple functional groups.
Analytical Chemistry: Used as a reagent in analytical techniques to detect and quantify specific ions or molecules.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biochemical Assays: Used in assays to measure the activity of specific enzymes or metabolic pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals due to its unique chemical properties.
Diagnostic Tools: Used in diagnostic assays to detect specific biomarkers or disease states.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its vibrant color and stability.
Water Treatment: Acts as a chelating agent to remove heavy metals from water.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Chelation: Forms stable complexes with metal ions, altering their reactivity and availability.
Redox Reactions: Participates in redox reactions, influencing cellular redox states and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trisodium N-(1-carboxylatoethyl)iminodiacetate: Similar in structure but lacks the dichlorophenylmethyl group.
Methylglycinediacetic acid trisodium salt: Another chelating agent with similar functional groups.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups such as carboxylic acids, hydroxyl groups, and sulfonic acids makes it more versatile in chemical reactions.
Stability: The compound’s stability under various conditions makes it suitable for industrial applications.
This detailed article provides a comprehensive overview of trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H18Cl2Na3O9S+3 |
|---|---|
Molekulargewicht |
610.3 g/mol |
IUPAC-Name |
trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C23H18Cl2O9S.3Na/c1-9-5-11(7-13(20(9)26)22(28)29)17(12-6-10(2)21(27)14(8-12)23(30)31)18-15(24)3-4-16(19(18)25)35(32,33)34;;;/h3-8,20,26-27H,1-2H3,(H,28,29)(H,30,31)(H,32,33,34);;;/q;3*+1/b17-11-;;; |
InChI-Schlüssel |
LIQDGONXFBYRPC-UMCYPVTFSA-N |
Isomerische SMILES |
CC1=C/C(=C(\C2=CC(=C(C(=C2)C)O)C(=O)O)/C3=C(C=CC(=C3Cl)S(=O)(=O)O)Cl)/C=C(C1O)C(=O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C2=CC(=C(C(=C2)C)O)C(=O)O)C3=C(C=CC(=C3Cl)S(=O)(=O)O)Cl)C=C(C1O)C(=O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



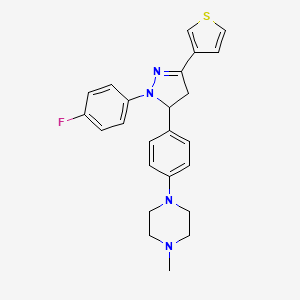


![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)
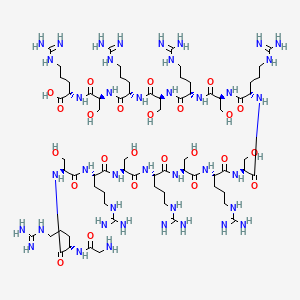
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12389583.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
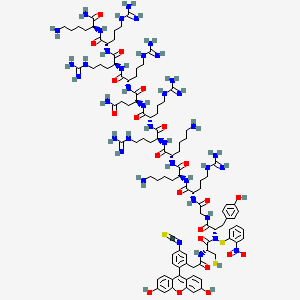
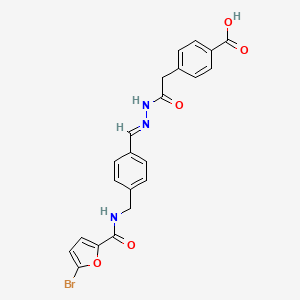
![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
